2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile
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Overview
Description
2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile is a complex organic compound with a unique structure that includes a diazinane ring, an ethoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile typically involves multiple steps. One common method includes the reaction of 6-ethoxy-3-methyl-2,4-dioxo-1,3-diazinane with a suitable benzonitrile derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated benzonitrile derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazinane ring and benzonitrile moiety can interact with specific active sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
Imidazole Derivatives: Possess a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-[(6-ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H17N3O3/c1-3-21-14-8-13(19)17(2)15(20)18(14)10-12-7-5-4-6-11(12)9-16/h4-7,14H,3,8,10H2,1-2H3 |
InChI Key |
GHNYQLGQDQZWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=O)N(C(=O)N1CC2=CC=CC=C2C#N)C |
Origin of Product |
United States |
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